molecular formula C14H14O B3051481 Benzene, 1-methyl-2-(4-methylphenoxy)- CAS No. 3402-72-0

Benzene, 1-methyl-2-(4-methylphenoxy)-

Cat. No. B3051481
CAS RN: 3402-72-0
M. Wt: 198.26 g/mol
InChI Key: WJPVFWSONCRYGL-UHFFFAOYSA-N
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Description

“Benzene, 1-methyl-2-(4-methylphenoxy)-” is an organic compound . It has a molecular formula of C14H14O and a molecular weight of 198.26 g/mol .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-methyl-2-(4-methylphenoxy)-” consists of a benzene ring with a methyl group and a 4-methylphenoxy group attached . The InChI string representation of its structure is InChI=1S/C14H14O/c1-11-7-9-13(10-8-11)15-14-6-4-3-5-12(14)2/h3-10H,1-2H3 .


Physical And Chemical Properties Analysis

“Benzene, 1-methyl-2-(4-methylphenoxy)-” is likely to share some properties with other benzene derivatives. Benzene derivatives are typically nonpolar and immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

DNA Binding Studies

Benzene derivatives like 1,4-bis((4-nitrophenoxy)methyl)benzene and 1,4-bis((4-aminophenoxy)methyl)benzene show potential as strong ds.DNA binders and replication quenchers. These compounds could contribute to the development of new materials for DNA interaction studies, offering insights into DNA-binding mechanisms (Haider et al., 2011).

Material Synthesis

Synthesis of aromatic polyamides from benzene derivatives provides valuable materials with significant industrial applications. For example, polyamides derived from 2,6-bis(4-aminophenoxy)naphthalene and various aromatic dicarboxylic acids show promising properties for creating flexible and durable materials (Yang et al., 1996).

Fluorescent Receptor Development

The benzene-1,2-diamine structure, a variant of the benzene derivative, has been employed in designing chemosensors for detecting ions like Ni2+ and Cu2+ in a dual-channel mode. Such sensors could be crucial for environmental monitoring and health applications (Pawar et al., 2015).

Conformational Flexibility Studies

The molecule mephenesin (3-(2-methylphenoxy)propane-1,2-diol), related to benzene derivatives, has been a subject of study for its conformational flexibility and molecular dynamics. This research provides fundamental insights into molecular behavior which can be applied in various scientific fields (Écija et al., 2014).

Synthesis of Novel Compounds

Research into the synthesis of (prop-2-ynyloxy) benzene derivatives has led to the development of compounds with potential antibacterial and antiurease effects. This is crucial for creating new pharmaceuticals and chemicals with specific biological activities (Batool et al., 2014).

properties

IUPAC Name

1-methyl-2-(4-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-7-9-13(10-8-11)15-14-6-4-3-5-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPVFWSONCRYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187630
Record name Benzene, 1-methyl-2-(4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-methyl-2-(4-methylphenoxy)-

CAS RN

3402-72-0
Record name Benzene, 1-methyl-2-(4-methylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003402720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-2-(4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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